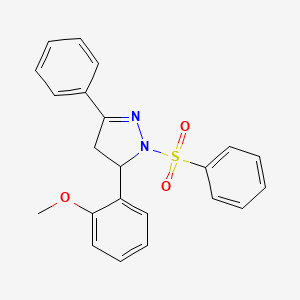

5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazoline derivative characterized by a 2-methoxyphenyl substituent at position 5, a phenyl group at position 3, and a phenylsulfonyl moiety at position 1. The phenylsulfonyl group at position 1 distinguishes this compound from simpler pyrazoline analogs, likely influencing its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-27-22-15-9-8-14-19(22)21-16-20(17-10-4-2-5-11-17)23-24(21)28(25,26)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFJDASSSXLMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with sulfonyl chlorides under basic conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and environmentally benign catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

- 5-(4-Nitrophenyl) derivatives (e.g., compound 2 from ): The nitro group at the para position introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. Such derivatives are often explored as enzyme inhibitors (e.g., EGFR inhibitors) .

- 5-(4-Fluorophenyl) derivatives (e.g., compound 7 from ):

Fluorine’s electronegativity improves metabolic stability and membrane permeability. These compounds exhibit fluorescence properties and antimicrobial activity . The target compound’s methoxy group, being bulkier, may reduce solubility but enhance π-π stacking in crystal structures . - 5-(Heterocyclic) derivatives (e.g., thiophene or furan in ):

Heterocycles like thiophene or pyrrole introduce conjugated systems, affecting electronic transitions and antioxidant activity. The target’s 2-methoxyphenyl group lacks such conjugation but may participate in hydrogen bonding via the methoxy oxygen .

Substituent Variations at Position 3

- 3-(Substituted Aryl) groups (e.g., 3,4,5-trimethoxyphenyl in ): Electron-rich aryl groups enhance antioxidant and anticancer activities.

- 3-(Heterocyclic) groups (e.g., pyrrole in ):

Pyrrole-containing derivatives show antifungal activity due to hydrogen-bonding interactions. The phenyl group in the target compound may instead favor hydrophobic interactions in enzyme binding pockets .

Substituent Variations at Position 1

- 1-(Carboxamide) derivatives (e.g., compound 2o in ): Carboxamide groups improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., aminopeptidase N). The phenylsulfonyl group in the target compound is more electron-withdrawing, which could enhance binding to hydrophobic regions of proteins .

- 1-(Benzothiazole) derivatives (e.g., compound in ):

Benzothiazole moieties confer fluorescence and antitumor activity. The phenylsulfonyl group may instead stabilize the molecule via resonance effects, impacting its pharmacokinetic profile .

Key Research Findings and Data

Table 2: Physical and Electronic Properties

Structure-Activity Relationship (SAR) Insights

- Position 5: Electron-withdrawing groups (NO2, F) enhance reactivity and enzyme inhibition but reduce solubility. Methoxy groups balance electronic effects and steric bulk .

- Position 1 : Sulfonyl groups improve stability and hydrophobic interactions, whereas carboxamides favor solubility and hydrogen bonding .

- Position 3 : Aryl groups with electron-donating substituents (e.g., OCH3) enhance antioxidant activity, while heterocycles improve antimicrobial potency .

Biological Activity

5-(2-Methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 344.44 g/mol

Synthesis Methods

The synthesis of this pyrazole derivative typically involves several steps, including the reaction of appropriate arylhydrazines with suitable ketones or aldehydes. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly. For instance, a common method includes:

- Reagents : Aryl hydrazine, phenyl sulfonyl chloride, and a suitable solvent (e.g., DMSO).

- Procedure : The reaction mixture is heated under microwave irradiation to facilitate the formation of the pyrazole ring.

1. Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

Several studies have highlighted the anticancer activities of pyrazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Induction of apoptosis |

| This compound | NCI-H460 | 12.50 | Cell cycle arrest |

| This compound | SF-268 | 42.30 | Inhibition of proliferation |

These findings suggest that this compound may act through multiple pathways, including apoptosis induction and cell cycle disruption .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus. Specifically, modifications in the side chains have been linked to enhanced antimicrobial efficacy .

Case Study: Synthesis and Evaluation of Pyrazole Derivatives

A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their biological activities:

- Objective : To assess anti-inflammatory and anticancer properties.

- Results : The synthesized compounds demonstrated promising results in inhibiting inflammatory cytokines and showed significant cytotoxicity against cancer cell lines.

In another study focusing on structural modifications, researchers found that introducing different substituents on the phenyl rings significantly influenced both anti-inflammatory and anticancer activities .

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-methoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

Step 1 : React (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one with phenylsulfonyl hydrazine in a polar solvent (e.g., DMSO or ethanol) under reflux .

Step 2 : Acid catalysis (e.g., HCl) accelerates cyclization to form the dihydropyrazole ring .

Step 3 : Purification via column chromatography or recrystallization yields the final product.

- Key Variables : Solvent polarity, reaction temperature (80–130°C), and stoichiometry of hydrazine derivatives .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD) confirms the planar pyrazole ring, dihedral angles between substituents, and hydrogen bonding patterns .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm) and coupling constants (J = 8–12 Hz for diastereotopic protons) .

- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 434.1) .

Q. What analytical methods are used to assess purity and stability?

- HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C) .

- Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways .

Advanced Research Questions

Q. How do substituents (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- The 2-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to 4-fluorophenyl analogs (logP ~2.8) .

- Phenylsulfonyl groups increase metabolic stability by resisting cytochrome P450 oxidation .

- Contradiction : While 2-methoxyphenyl improves CNS activity, it reduces aqueous solubility (0.1 mg/mL vs. 0.5 mg/mL for 4-chlorophenyl analogs) .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina, Glide):

- The compound shows affinity for COX-2 (ΔG = -9.2 kcal/mol) due to π-π stacking with Phe518 and hydrogen bonding with Arg120 .

- MD Simulations (GROMACS): The dihydropyrazole ring adopts a half-chair conformation, stabilizing interactions with hydrophobic pockets .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM in HeLa cells) may arise from:

Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity .

Solvent Effects : DMSO concentrations >0.1% induce false-positive cytotoxicity .

- Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields in large-scale synthesis?

Use ionic liquids (e.g., [BMIM]BF₄) as green solvents to enhance reaction efficiency .

Employ microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Optimize stoichiometry (1:1.2 ketone:hydrazine ratio) .

Q. How are stereochemical outcomes controlled during pyrazole ring formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.